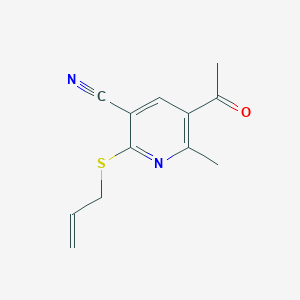

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile

Description

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is a nicotinonitrile derivative featuring an acetyl group at the 5-position, a methyl group at the 6-position, and an allylsulfanyl (prop-2-en-1-ylsulfanyl) substituent at the 2-position of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions, often involving thiourea-based sulfhydrylation of chlorinated pyridine intermediates, as demonstrated in related syntheses of thioether-containing pyridines . Commercial availability of this compound (e.g., via suppliers listed in ) underscores its relevance in medicinal and organic chemistry research .

Properties

IUPAC Name |

5-acetyl-6-methyl-2-prop-2-enylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-4-5-16-12-10(7-13)6-11(9(3)15)8(2)14-12/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYNGJIJLVDLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)SCC=C)C#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-acetyl-6-methylnicotinonitrile with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups replacing the acetyl group

Scientific Research Applications

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Allylsulfanyl vs. In contrast, methylsulfanyl offers steric simplicity and stability .

- Electron-Withdrawing Groups : Derivatives like the trifluoromethylbenzylsulfanyl analog may exhibit altered electronic profiles, affecting binding in enzymatic assays .

- Synthetic Yields : Thiourea-mediated sulfhydrylation (e.g., in ) achieves high yields (88% for intermediate 8), suggesting efficient routes for allylsulfanyl incorporation .

Physicochemical Properties

- Reactivity : The allyl group’s double bond may participate in conjugation or further chemical modifications, offering versatility in drug design .

Biological Activity

5-Acetyl-2-(allylsulfanyl)-6-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of nicotinonitriles, which are known for diverse biological activities. The compound can be synthesized through various organic reactions involving acetic anhydride and allylsulfanyl derivatives. The general synthetic route involves:

- Formation of the Nicotinonitrile Core : The initial step typically involves the reaction of 6-methyl-2-pyridinecarbonitrile with acetylating agents.

- Introduction of the Allylsulfanyl Group : This is achieved through nucleophilic substitution methods where allylsulfanyl compounds react with the intermediate products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a lead candidate for developing new antibacterial agents.

Antioxidant Activity

The compound has also shown promising antioxidant properties. Its ability to scavenge free radicals was assessed using standard assays, such as the DPPH radical scavenging assay, indicating potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to antimicrobial effects.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest it can modulate ROS levels, thereby protecting cells from oxidative damage.

- Cell Membrane Disruption : The lipophilic nature of the allylsulfanyl group may facilitate interaction with lipid membranes, enhancing its bioavailability and efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- A study published in PubMed demonstrated that derivatives of nicotinonitriles possess significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in antibiotic development .

- Molecular docking studies indicated that this compound binds effectively to target proteins associated with bacterial virulence, further supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.